(Z)-propyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Description

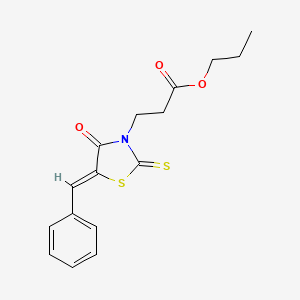

(Z)-Propyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a thiazolidinone derivative characterized by a five-membered heterocyclic core containing sulfur (S) and nitrogen (N) atoms. Key structural features include:

- Benzylidene group: A Z-configured aromatic substituent at the 5-position of the thiazolidinone ring, influencing stereoelectronic properties.

- Propyl propanoate ester: A propyl ester chain at the 3-position, modulating lipophilicity and solubility.

Its design aligns with pharmacophores common in antimicrobial, anti-inflammatory, or pesticidal agents .

Properties

IUPAC Name |

propyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-2-10-20-14(18)8-9-17-15(19)13(22-16(17)21)11-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZNAWVJWASSOP-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-propyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves the condensation of a thiazolidinone derivative with a benzaldehyde derivative under specific conditions. One common method includes the following steps:

Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a thiourea derivative with a halogenated carboxylic acid in the presence of a base, such as sodium hydroxide, under reflux conditions.

Benzylidene Formation: The thiazolidinone derivative is then reacted with a benzaldehyde derivative in the presence of a suitable catalyst, such as piperidine, to form the benzylidene moiety.

Esterification: The final step involves the esterification of the resulting compound with propyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-propyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety, where nucleophiles such as amines or thiols can replace the benzylidene group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazolidinone derivatives.

Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

(Z)-propyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models.

Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action.

Drug Development: Due to its biological activities, the compound is a candidate for drug development, particularly in designing new therapeutic agents for treating infections, inflammation, and cancer.

Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (Z)-propyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Pathways Involved: The compound modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer. By inhibiting this pathway, the compound can reduce inflammation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on core motifs, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Key Insights

Core Heterocycle Differences: The target compound’s thiazolidinone core differs from pyridazine (I-6230) and imidazolinone-thiazole (thiazopyr) in electronic and steric profiles.

Sulfur Functionality :

- The thioxo group (C=S) in the target compound contrasts with thiirane (three-membered sulfur ring) in silsesquioxane derivatives. Thiiranes are reactive in polymerization, while thioxo groups may stabilize resonance structures or act as Michael acceptors .

Stereochemical Considerations :

- The Z-benzylidene configuration may enforce planar geometry, analogous to pyrrole-based Z-isomers in , which can influence binding to biological targets (e.g., enzymes or receptors) .

Application Hypotheses: Unlike thiazopyr (a herbicide), the target compound lacks documented pesticidal data. However, its thiazolidinone-thioxo motif shares similarities with antifungal agents (e.g., rhodanine derivatives) . The silsesquioxane derivative () highlights sulfur’s role in thermal stability, suggesting the target compound could be explored in hybrid organic-inorganic materials .

Biological Activity

(Z)-propyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a thiazolidine ring structure, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound through detailed research findings, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound's structure comprises a thiazolidine ring, a propyl ester group, and a benzylidene moiety. The presence of these functional groups is significant for its biological activity:

- Thiazolidine Ring : Known for diverse pharmacological properties.

- Benzylidene Group : Enhances structural diversity and potential interactions with biological targets.

- Propyl Ester Group : May influence solubility and bioavailability.

The mechanism of action of this compound involves interactions with various biological targets, including enzymes and receptors. The thiazolidine and carbonyl functionalities are critical for binding affinity, which can modulate biochemical pathways leading to its biological effects.

Antimicrobial Activity

Research indicates that compounds with similar thiazolidinone structures exhibit promising antimicrobial properties against various pathogens. For instance:

- Minimum Inhibitory Concentrations (MIC) : Studies have shown MIC values ranging from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria, suggesting moderate to good antimicrobial activity .

Anticancer Activity

Compounds in the thiazolidinone class have also demonstrated cytotoxic effects against cancer cell lines. The following findings are noteworthy:

- Cytotoxicity : Certain derivatives displayed potent cytotoxicity with nanomolar IC50 values against human tumor cell lines, indicating potential as anticancer agents .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thioxothiazolidinone Ring : Reaction of a suitable thioamide with a halogenated ketone under basic conditions.

- Introduction of the Benzylidene Group : Condensation reaction with benzaldehyde in the presence of a base.

- Esterification : Final esterification with propanol under acidic conditions.

These steps highlight the complexity involved in synthesizing this compound while ensuring yield and purity.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiazolidinediones | Thiazolidine ring with varied substituents | Insulin sensitizers |

| Benzothiazoles | Benzene fused with thiazole | Antimicrobial, anticancer |

| Thiosemicarbazones | Contains thiosemicarbazone functionality | Antimicrobial, anticancer |

The unique combination of functional groups in this compound may distinguish it from other compounds in terms of dual activity as both an anti-inflammatory agent and an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for (Z)-propyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate?

The compound is typically synthesized via a Knoevenagel condensation between a substituted benzaldehyde and rhodanine (2-thioxothiazolidin-4-one), followed by esterification with propyl alcohol. Microwave-assisted synthesis can enhance reaction efficiency compared to conventional heating, reducing reaction time from hours to minutes . Key intermediates, such as 5-benzylidene-2-thioxothiazolidin-4-one, are characterized using 1H/13C NMR and IR spectroscopy to confirm the Z-configuration of the benzylidene moiety .

Q. Which spectroscopic techniques are critical for structural validation?

Structural confirmation relies on:

- 1H/13C NMR : To identify proton environments (e.g., benzylidene vinyl protons at δ 7.2–7.8 ppm) and carbonyl/thione groups (δ 170–190 ppm) .

- IR spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C=S stretch) .

- Mass spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation patterns .

- Elemental analysis : To verify purity (>95%) .

Q. How is the Z-configuration of the benzylidene group confirmed?

The Z-isomer is identified via NOESY NMR , which shows spatial proximity between the benzylidene aryl protons and the thiazolidinone ring protons. Computational modeling (DFT) can further validate stereochemistry by comparing experimental and calculated NMR shifts .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and selectivity?

- Solvent screening : Ethanol or dichloromethane (DCM) improves solubility of hydrophobic intermediates .

- Catalysts : K₂CO₃ or triethylamine (TEA) enhances nucleophilic displacement of methyl sulfinyl groups during esterification .

- Microwave irradiation : Reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) while maintaining yields >70% .

- Temperature control : Lower temperatures (40–60°C) minimize side reactions like over-condensation .

Q. How are discrepancies in NMR data resolved for structurally similar derivatives?

Contradictions in proton integration or unexpected splitting patterns may arise from:

- Steric hindrance : Bulky substituents altering coupling constants.

- Tautomerism : Thione-thiol tautomerization in the thiazolidinone ring, resolved via variable-temperature NMR .

- Impurities : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .

Q. What strategies mitigate side reactions during scale-up?

- Protective groups : Use acetyl or tert-butyl groups to shield reactive sites (e.g., carboxylic acid) during benzylidene formation .

- Stoichiometric precision : Limit aldehyde excess to <1.2 equivalents to prevent di-adduct formation .

- In-line monitoring : HPLC or TLC tracks reaction progression in real time .

Q. How are structure-activity relationships (SARs) explored for bioactivity?

- Derivatization : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the benzylidene ring to assess antibacterial or anticancer activity .

- In vitro assays : Preliminary bioassays (e.g., MIC tests against S. aureus) guide SAR refinement .

Q. What computational methods predict the compound’s reactivity or binding affinity?

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enoyl-ACP reductase) .

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electron transfer kinetics .

Data Contradiction and Validation

Q. How are conflicting bioassay results interpreted?

Discrepancies in IC₅₀ values across studies may arise from:

Q. What orthogonal techniques validate purity when elemental analysis and HPLC conflict?

Combine:

- X-ray crystallography : Resolves polymorphic impurities .

- DSC/TGA : Detects hydrate or solvent residues affecting elemental ratios .

Methodological Tables

| Reaction Optimization Parameters | Optimal Conditions | Impact on Yield | Reference |

|---|---|---|---|

| Solvent (Ethanol vs. DCM) | Ethanol (polar aprotic) | +15% yield vs. DCM | |

| Catalyst (K₂CO₃ vs. TEA) | K₂CO₃ (1.5 eq) | 80% yield vs. 65% with TEA | |

| Microwave Power (300W vs. 600W) | 300W (30 min) | 75% yield vs. 68% at 600W |

| Common Side Reactions | Mitigation Strategy | Reference |

|---|---|---|

| Di-adduct formation | Limit aldehyde to 1.1 eq | |

| Thione-thiol tautomerization | Use anhydrous conditions | |

| Ester hydrolysis | Avoid aqueous workup at high pH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.